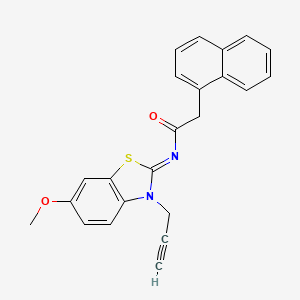
1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene has been used in a variety of scientific research applications, including drug design, drug synthesis, and material science. In drug design, this compound has been used to develop new drugs with improved pharmacological properties. In drug synthesis, this compound has been used to synthesize a variety of drugs, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. In material science, this compound has been used to synthesize polymers, catalysts, and other materials.
Wirkmechanismus
1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene acts as an electron acceptor, which allows it to interact with other molecules and form new compounds. It is also a good nucleophile, which means that it can react with other molecules to form new compounds. In addition, this compound is an aromatic compound, which means that it can form stable aromatic rings.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been found to reduce the production of pro-inflammatory cytokines, which are molecules involved in inflammation. In addition, this compound has been found to have anti-cancer properties and can induce apoptosis, which is a form of cell death.
Vorteile Und Einschränkungen Für Laborexperimente
1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene has several advantages for laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without degradation. It is also a relatively inexpensive compound, which makes it a cost-effective option for laboratory experiments. However, this compound is a volatile compound, which means that it can be hazardous if not handled properly. In addition, it is a toxic compound and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for 1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene. One potential direction is to explore its potential as a drug delivery system. This compound could be used to deliver drugs to specific sites in the body, allowing for more targeted delivery of drugs. Another potential direction is to explore its potential as an antioxidant. This compound could be used to scavenge free radicals, which could have a variety of beneficial effects on human health. Finally, this compound could be used to synthesize new materials, such as polymers or catalysts, which could have a variety of applications in material science.
Synthesemethoden
1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene can be synthesized in several ways. The most common method involves the reaction of bromoethanol with 4,5-diethoxybenzene in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is then purified through distillation.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-2-(chloromethyl)-4,5-diethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClO2/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKGGFRVYUNUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CCl)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2620427.png)
![N-(2-methoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2620428.png)
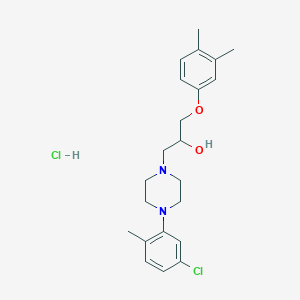
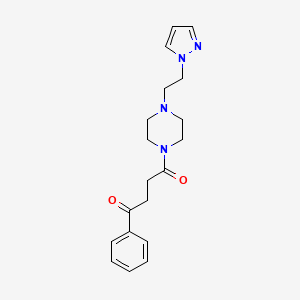
![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2620433.png)
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2620434.png)


![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B2620438.png)

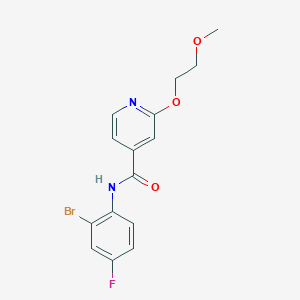
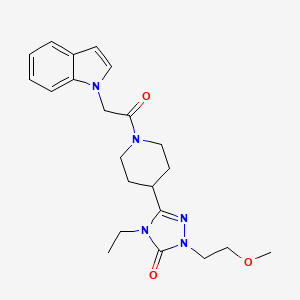
![S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate](/img/structure/B2620447.png)
